N-cyclohexyl-5-fluoro-2-methoxybenzenesulfonamide
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Overview
Description
N-cyclohexyl-5-fluoro-2-methoxybenzenesulfonamide: is a chemical compound with the molecular formula C13H18FNO3S and a molecular weight of 287.35 g/mol . This compound is characterized by the presence of a cyclohexyl group, a fluorine atom, a methoxy group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-5-fluoro-2-methoxybenzenesulfonamide typically involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-5-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia in polar solvents.
Major Products Formed:
Oxidation: Formation of 5-fluoro-2-methoxybenzenesulfonic acid.
Reduction: Formation of N-cyclohexyl-5-fluoro-2-methoxybenzeneamine.
Substitution: Formation of 5-hydroxy-2-methoxybenzenesulfonamide or 5-amino-2-methoxybenzenesulfonamide.
Scientific Research Applications
N-cyclohexyl-5-fluoro-2-methoxybenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-fluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-cyclohexyl-5-fluoro-2-methoxy-N-methylbenzenesulfonamide: Similar structure but with an additional methyl group on the nitrogen atom.
N-cyclohexyl-5-fluoro-2-methoxybenzenesulfonamide derivatives: Various derivatives with different substituents on the benzene ring or the cyclohexyl group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-cyclohexyl-5-fluoro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c1-18-12-8-7-10(14)9-13(12)19(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYWBTWYSZPDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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